molecular formula C20H14ClN3O B2406301 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 313480-92-1

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2406301
CAS No.: 313480-92-1
M. Wt: 347.8
InChI Key: UUNVJIDNBYPNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzimidazole core linked to a chlorobenzamide group, a structural motif known to confer significant biological activity. Benzimidazole derivatives are recognized as privileged scaffolds in pharmacology due to their ability to interact with various biological targets . This compound is of high interest for in vitro biological screening. Structurally similar benzimidazole-based molecules have demonstrated potent antifungal activity against pathogenic Candida species, with some derivatives showing efficacy comparable to standard drugs like fluconazole . Furthermore, related compounds have exhibited promising anticancer activity in cell-based assays, such as against human colorectal carcinoma (HCT116) cells, indicating its potential as a lead compound in oncology research . The mechanism of action for such compounds often involves enzyme inhibition or interaction with cellular DNA, as the benzimidazole nucleus is a structural isostere of naturally occurring purines . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNVJIDNBYPNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with aromatic aldehydes or acids. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide has garnered attention for its potential as an anticancer agent . Research indicates that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) cells. The compound's mechanism involves the inhibition of key enzymes that regulate cell proliferation and the induction of DNA damage, which are critical pathways in cancer therapy .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , demonstrating effectiveness against a range of bacterial and fungal strains. Studies have shown that it inhibits bacterial cell wall synthesis and disrupts membrane integrity, making it a candidate for developing new antimicrobial agents . Its activity against both gram-positive and gram-negative bacteria highlights its potential in treating infections caused by resistant strains.

Antioxidant Properties

This compound also displays antioxidant activity , which is beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex benzimidazole derivatives. These derivatives are utilized in various industrial applications, including the production of dyes, optical brighteners, and polymers with specific properties .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on MCF7 breast cancer cells. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations (IC50 values around 5 µM), demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various pathogens using the minimum inhibitory concentration (MIC) method. The compound showed MIC values ranging from 1.27 µM to 2.65 µM against several gram-positive and gram-negative bacteria, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other benzimidazole derivatives such as:

    N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.

    2-phenylbenzimidazole: Exhibits significant anticancer activity.

    5,6-dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a benzimidazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety connected to a phenyl group and a chlorobenzamide functional group. Its molecular formula is C₁₈H₁₅ClN₂O, with a molecular weight of approximately 353.79 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₅ClN₂O
Molecular Weight353.79 g/mol
Functional GroupsBenzimidazole, Chlorobenzamide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antiviral Activity

The compound has also shown promising antiviral activity. In vitro studies have indicated its potential against viral pathogens such as the influenza virus and other RNA viruses. The antiviral mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

Anticancer Activity

This compound has been investigated for its cytotoxic effects against several cancer cell lines, including breast, colon, and lung cancer cells. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for HCT116 cells, demonstrating significant anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action may make it a candidate for treating inflammatory diseases like arthritis and other chronic inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole : The initial step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
  • Chlorination : Chlorination of the resulting benzimidazole derivative is performed using reagents like thionyl chloride.
  • Amidation : Finally, the chlorinated product undergoes amidation with appropriate amines to yield this compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in inflammation and immune responses.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide, and how are the products characterized?

Methodological Answer: The compound is typically synthesized via transition-metal-catalyzed C-H amidation . For example:

  • Rh-catalyzed C-H amidation of 2-arylbenzothiazoles with 4-chlorobenzamide derivatives under reflux conditions, yielding 66% product (melting point: 148–151°C) .
  • Ir(III)/Ag(I)-catalyzed direct C-H amidation using hydroxyamide amidating agents, achieving 82% yield after purification via column chromatography (ethyl acetate/petroleum ether = 1:10) .
    Characterization:
  • 1H/13C NMR to confirm aromatic proton environments and coupling constants (e.g., δ 7.89–7.86 ppm for aromatic protons) .
  • Melting point analysis to verify purity .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

Advanced Catalytic Systems

Q. Q2. How do different catalytic systems (e.g., Rh vs. Ir/Ag) impact the efficiency and regioselectivity of C-H amidation in synthesizing this compound?

Methodological Answer:

  • Rh Catalysts : Provide moderate yields (51–66%) but require stoichiometric oxidants (e.g., Cu(OAc)₂) for C-N bond formation. Regioselectivity is influenced by directing groups (e.g., benzothiazole) .
  • Ir/Ag Systems : Enable redox-neutral conditions, improving atom economy. Higher yields (82%) are achieved due to faster reaction kinetics and broader functional group tolerance .
    Troubleshooting : Low yields may arise from competing side reactions (e.g., protodemetalation). Optimize catalyst loading (1–5 mol%), temperature (80–100°C), and solvent (DCE or toluene) .

Spectral Data Interpretation

Q. Q3. How should researchers resolve contradictions in NMR data (e.g., unexpected coupling constants or split peaks) for this compound?

Methodological Answer:

  • Unexpected Splitting : Aromatic protons in the benzimidazole and chlorophenyl moieties may exhibit complex splitting due to hindered rotation. Compare experimental data with computed NMR spectra (e.g., using Gaussian or ACD/Labs) .
  • Integration Errors : Ensure full deuterium exchange (e.g., DMSO-d₆) to eliminate exchangeable protons (e.g., NH) overlapping with aromatic signals .
    Example : In Ir/Ag-synthesized analogs, the NH proton appears as a singlet at δ 11.35 ppm, distinct from aromatic protons .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results validated?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Validate via dose-response curves (IC₅₀) and positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Screen against sirtuins or EGFR using fluorogenic substrates (e.g., Ac-p53 peptide for sirtuins). Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    Note : Structural analogs (e.g., WAY-270360) show sirtuin modulation, suggesting similar assays apply .

Crystallographic Analysis

Q. Q5. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Polymorphism : Slow evaporation from methanol/acetone mixtures reduces polymorphism risk. Use SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the benzimidazole ring .
  • Twinned Crystals : If twinning is detected (e.g., via PLATON), apply twin refinement in SHELXL using HKLF5 format .

Structure-Activity Relationship (SAR) Studies

Q. Q6. How can researchers systematically modify the scaffold to explore SAR while maintaining synthetic feasibility?

Methodological Answer:

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups via Suzuki coupling or Ullmann reactions. Monitor effects on bioactivity .
  • Scaffold Hybridization : Fuse benzimidazole with pyridine or thiazole rings using cyclocondensation (e.g., with 2-aminothiophenol). Validate via X-ray crystallography to confirm regiochemistry .

Data Reproducibility

Q. Q7. Why might reported melting points or yields vary across studies, and how can reproducibility be improved?

Methodological Answer:

  • Impurity Profiles : Trace solvents (e.g., DMF) or unreacted starting materials lower melting points. Purify via recrystallization (methanol/water) or preparative HPLC .
  • Reaction Scale : Small-scale reactions (<100 mg) may suffer from inhomogeneous mixing. Use microwave-assisted synthesis for consistent heating in scaled-up protocols .

Computational Modeling

Q. Q8. Which computational tools are effective for predicting the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of targets (e.g., EGFR PDB: 1M17). Validate via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
  • QSAR Models : Apply CODESSA or Dragon to correlate substituent descriptors (e.g., Hammett σ) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.